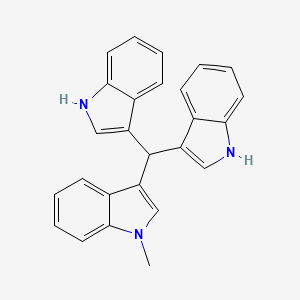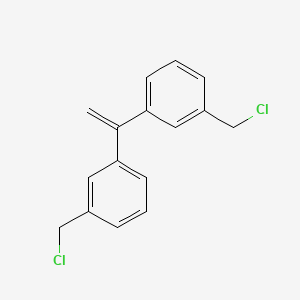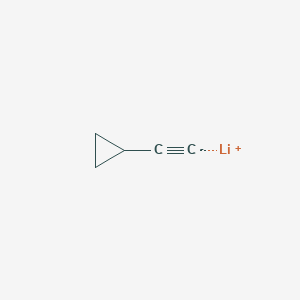![molecular formula C15H22Si B12567099 Silane, [(4-butylphenyl)ethynyl]trimethyl- CAS No. 202524-78-5](/img/structure/B12567099.png)
Silane, [(4-butylphenyl)ethynyl]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリメチル-[(4-ブチルフェニル)エチニル]シランは、分子式C15H22Siの有機ケイ素化合物です。この化合物は、シラン基とブチルフェニル-エチニル部分に結合していることが特徴です。
2. 製法
合成ルートと反応条件: トリメチル-[(4-ブチルフェニル)エチニル]シランの合成は、通常、トリメチルシリルアセチレンと4-ブチルフェニルハライドを薗頭カップリング条件下で反応させることで行われます。この反応は、トリエチルアミンなどの塩基の存在下、パラジウムと銅の共触媒によって触媒されます。反応は、通常窒素またはアルゴンの不活性雰囲気下で行われ、酸化を防ぎます。
工業生産方法: この化合物の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。反応条件は、収率と純度を最大化するように最適化されています。連続フロー反応器と自動システムの使用は、一貫性と効率を維持しながら、生産の拡大に役立ちます。
反応の種類:
酸化: トリメチル-[(4-ブチルフェニル)エチニル]シランは、通常シラノール誘導体を生成する酸化反応を起こす可能性があります。
還元: 還元反応は、エチニル基をエチル基に変換できます。
置換: この化合物は、置換反応に参加できます。置換反応では、トリメチルシリル基を他の官能基と置換できます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: パラジウム炭素(Pd / C)を使用した触媒的水素化が一般的な方法です。
置換: 適切な条件下で、ハライドや有機金属化合物などの試薬が使用されます。
主な生成物:
酸化: シラノール誘導体。
還元: エチル置換シラン。
置換: 導入された置換基に応じて、様々な官能化されたシラン。
4. 科学研究における用途
トリメチル-[(4-ブチルフェニル)エチニル]シランは、科学研究でいくつかの用途があります。
化学: 特にクロスカップリング反応による複雑な分子の形成において、有機合成におけるビルディングブロックとして使用されます。
材料科学: 様々な基質と安定な結合を形成する能力により、ポリマーやコーティングを含む先進材料の開発に用いられています。
生物学と医学: 薬物送達システムにおける潜在的な用途と、生物活性化合物の前駆体として研究されています。
産業: 特殊化学品の製造および様々な製剤における界面活性剤として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(4-butylphenyl)ethynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with 4-butylphenyl halides under Sonogashira coupling conditions. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Types of Reactions:
Oxidation: Silane, [(4-butylphenyl)ethynyl]trimethyl- can undergo oxidation reactions, typically forming silanol derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halides or organometallic compounds are used under appropriate conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silane.
Substitution: Various functionalized silanes depending on the substituent introduced.
科学的研究の応用
Silane, [(4-butylphenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
作用機序
トリメチル-[(4-ブチルフェニル)エチニル]シランの作用機序は、反応性官能基の存在により、様々な化学反応に参加する能力に関係しています。エチニル基は付加反応を起こすことができ、シラン基は他の元素と強い結合を形成し、複雑な構造の形成を促進できます。分子標的と経路は、特定の用途とそれが起こす反応の種類によって異なります。
類似の化合物:
エチニルトリメチルシラン: 構造は似ていますが、ブチルフェニル基がありません。
フェニルエチニルトリメチルシラン: ブチルフェニル基の代わりにフェニル基が含まれています。
トリメチルシリルアセチレン: トリメチルシリル基とエチニル基のみを含む最も単純な形態です。
独自性: トリメチル-[(4-ブチルフェニル)エチニル]シランは、ブチルフェニル基の存在により、独自の化学的性質と反応性を持ちます。これは、他の分子または基質との特定の相互作用を必要とする用途で特に役立ちます。
類似化合物との比較
Ethynyltrimethylsilane: Similar in structure but lacks the butylphenyl group.
Phenylethynyltrimethylsilane: Contains a phenyl group instead of a butylphenyl group.
Trimethylsilylacetylene: The simplest form with only a trimethylsilyl and ethynyl group.
Uniqueness: Silane, [(4-butylphenyl)ethynyl]trimethyl- is unique due to the presence of the butylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or substrates.
特性
CAS番号 |
202524-78-5 |
|---|---|
分子式 |
C15H22Si |
分子量 |
230.42 g/mol |
IUPAC名 |
2-(4-butylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C15H22Si/c1-5-6-7-14-8-10-15(11-9-14)12-13-16(2,3)4/h8-11H,5-7H2,1-4H3 |
InChIキー |
KYIKUHPMIJDQQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)



![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)


![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
